2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(5-methoxy-1-methylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-9-7(12-2)5(4-8-9)3-6(10)11/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
YPHNWWSAQGONJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-5-chloro-1H-pyrazol-4-yl Acetonitrile
The pyrazole core is constructed via cyclization of 4-chlorophenylhydrazine hydrochloride (1a ) with ethyl acetoacetate in acetic acid, yielding 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (2a ). Subsequent N-methylation with dimethyl sulfate (DMS) in alkaline conditions affords 3a , which undergoes Mannich reaction with dimethylamine hydrochloride and formaldehyde to introduce a dimethylaminomethyl group at position 4 (4a ). Quaternization with iodomethane, followed by cyanation using potassium cyanide, produces the nitrile derivative 5a .
Reaction Conditions :
Methoxylation of Chloropyrazole Intermediate
The chloro group at position 5 is substituted with methoxy via nucleophilic aromatic substitution. Treatment of 5a with sodium methoxide in methanol under reflux replaces chlorine with methoxy, yielding 1-methyl-5-methoxy-1H-pyrazol-4-yl acetonitrile (6a ).
Key Data :
Hydrolysis of Nitrile to Acetic Acid
The nitrile group in 6a is hydrolyzed to carboxylic acid using concentrated sulfuric acid at 100°C, yielding 2-(5-methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid.
Characterization :
-
¹H-NMR (DMSO-d₆) : δ 3.31 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 3.95 (s, 2H, CH₂), 7.45 (s, 1H, pyrazole-H).
Method 2: Knoevenagel Condensation and Reduction
Synthesis of Pyrazolecarbaldehyde Intermediate
1-Methyl-5-methoxy-1H-pyrazole-4-carbaldehyde (8a ) is prepared via Vilsmeier–Haack formylation of 1-methyl-5-methoxypyrazole using DMF and POCl₃.
Reaction Conditions :
Knoevenagel Condensation with Malonic Acid
Condensation of 8a with malonic acid in ethanol using piperidine and pyridine as catalysts produces 2-((1-methyl-5-methoxy-1H-pyrazol-4-yl)methylene)malonic acid (9a ).
Key Data :
Hydrogenation to Acetic Acid Derivative
Catalytic hydrogenation of 9a over Pd/C in ethanol reduces the α,β-unsaturated bond, yielding this compound.
Yield : 82% after purification.
Method 3: Ester Hydrolysis
Synthesis of Ethyl 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetate
Ethyl acetoacetate is alkylated with 1-methyl-5-methoxy-1H-pyrazol-4-yl bromide in the presence of Cs₂CO₃ in THF, forming the ester precursor.
Reaction Conditions :
Acidic Hydrolysis to Carboxylic Acid
Hydrolysis of the ester with 6 N HCl at 75°C for 10 h affords the target acetic acid.
Characterization :
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Yield | 60–75% | 65–82% | 70–85% |
| Reaction Steps | 4 | 3 | 2 |
| Key Advantage | Scalability | Mild conditions | Short route |
| Limitation | Toxic cyanide | High-pressure H₂ | Bromide availability |
Experimental Data and Characterization
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of 2-(5-Halo-1-methyl-1H-pyrazol-4-yl)acetic acid.
Scientific Research Applications
Pharmacological Properties
The compound is part of the pyrazole family, which is known for a variety of biological activities, including:
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Anticancer Activity : Research indicates that 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating efficacy in inhibiting tumor growth and inducing apoptosis .
- Antimicrobial Properties : The compound has also shown potential as an antimicrobial agent, effective against both bacterial and fungal strains, which could be useful in developing new antibiotics .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions. The characterization of this compound is crucial for understanding its structure and confirming its purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed in this regard .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives including this compound. These compounds were evaluated for their ability to inhibit cancer cell proliferation. The study found that this specific compound exhibited remarkable inhibition of cell growth in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of pyrazole derivatives. The results demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests its potential application in treating inflammatory diseases such as rheumatoid arthritis .
Potential Therapeutic Applications
The diverse biological activities of this compound open avenues for several therapeutic applications:
- Cancer Therapy : Given its anticancer properties, this compound could be developed into a novel therapeutic agent for various cancers.
- Anti-inflammatory Drugs : Its ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory medications.
- Antimicrobial Treatments : The antimicrobial activity suggests potential use in treating infections resistant to conventional antibiotics.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Methoxy vs.
- Fluorine Substitution : The 5-fluoro analog (CAS 1823818-15-0) demonstrates how halogenation can alter pharmacokinetic properties, such as membrane permeability .
- Heterocycle Fusion : Compounds like the oxadiazole derivative () show that fused heterocycles can modulate steric and electronic profiles, impacting target binding.
Physicochemical Properties
- Melting Points : Pyrazole-acetic acids generally exhibit higher melting points (e.g., 136°C for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ) due to hydrogen bonding via COOH. Methoxy groups may lower melting points slightly by increasing molecular asymmetry.
- Solubility : The acetic acid group enhances water solubility at physiological pH, while lipophilic substituents (e.g., methoxy, phenyl) improve lipid membrane penetration .
Biological Activity
2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 5-methoxy-1-methyl-1H-pyrazole with acetic acid derivatives. The resulting compound features a pyrazole ring, which is critical for its biological activity. The structural framework allows for interactions with various biological targets, including enzymes and receptors.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole structure have been shown to inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. In vitro studies highlighted that this compound could induce apoptosis in these cells by modulating signaling pathways such as PI3K/AKT/mTOR .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast) | 15.0 | Induces apoptosis via PI3K/AKT/mTOR pathway |
| Other Pyrazole Derivative | HepG2 (Liver) | 12.5 | Inhibition of cell proliferation |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are also noteworthy. Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This inhibition suggests a potential role in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound Name | Target Cytokine | IC50 (µM) | Experimental Model |
|---|---|---|---|
| This compound | TNF-α | 20.0 | LPS-stimulated macrophages |
| Other Pyrazole Derivative | IL-6 | 18.0 | Carrageenan-induced edema model |
Antimicrobial Properties
Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial activity against various pathogens. The compound's ability to disrupt microbial membranes or interfere with metabolic pathways is under investigation .
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in animal models. In one case study involving carrageenan-induced paw edema in rats, the compound demonstrated significant reduction in inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .
Moreover, molecular docking studies have provided insights into its binding affinities with key proteins involved in cancer progression and inflammation, further supporting its therapeutic potential .
Q & A
Q. What are the common synthetic routes for 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as ethyl acetoacetate, DMF-DMA, and substituted hydrazines, followed by hydrolysis. Key steps include:
- Cyclocondensation : Conducted under reflux (80–100°C) in ethanol or DMF to form the pyrazole ester intermediate.
- Hydrolysis : Basic hydrolysis (NaOH/KOH in aqueous ethanol) converts the ester to the carboxylic acid.
Purity is influenced by reaction time, temperature, and stoichiometric ratios. For example, excess alkali during hydrolysis can degrade sensitive functional groups .
Example Data: Ethyl 5-methoxy-1-methyl-1H-pyrazole-4-carboxylate (intermediate) yields ~75–85% after recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for substituent effects?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming the pyrazole ring substitution pattern. The methoxy group at C5 appears as a singlet (~δ 3.8–4.0 ppm), while the methyl group at N1 resonates at δ 3.3–3.5 ppm .
- IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1550 cm⁻¹) confirm functional groups.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
Substituent effects (e.g., electron-donating methoxy groups) can downfield-shift adjacent protons in NMR .
Q. What are the key stability considerations when handling this compound under standard laboratory conditions?
- Methodological Answer : The compound is stable at room temperature in dry environments but sensitive to:
- Moisture : Hydrolysis of the carboxylic acid group can occur; store desiccated.
- pH extremes : Degrades in strong acids/bases; neutral buffers (pH 6–8) are recommended for biological assays.
Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) shows <5% decomposition when properly stored .
Advanced Research Questions
Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELXL refinement strategies address them?
- Methodological Answer : Challenges include:
- Disorder in the pyrazole ring : Common due to rotational flexibility of the methoxy group.
- Hydrogen bonding networks : Carboxylic acid groups form complex intermolecular interactions.
SHELXL Refinement : - Use ISOR restraints to model anisotropic displacement parameters for disordered atoms.
- Apply DFIX/FLAT commands to maintain geometry during refinement.
Example: A similar pyrazole derivative achieved R-factor = 0.045 using SHELXL with 3272 reflections .
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict NMR shifts and compare with experimental data.
- Adjust computational models to account for solvent effects (e.g., PCM for DMSO) and tautomeric equilibria.
Case Study: For 5-methyl-1-phenylpyrazole-4-carboxylic acid, DFT-predicted ¹³C NMR shifts deviated <2 ppm from experimental values after solvent correction .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups?
- Methodological Answer :
- Step-wise monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates and minimize side reactions.
- Protection/deprotection : Protect the carboxylic acid as a methyl ester during pyrazole formation, then hydrolyze .
- Catalytic optimization : Pd/C or NaHCO₃ can enhance cyclocondensation efficiency (yield increase: 15–20%) .
Q. How does the electronic nature of substituents influence tautomeric equilibria in the pyrazole ring, and what experimental evidence supports current models?
- Methodological Answer :
- Electron-withdrawing groups (e.g., COOH) stabilize the N1-protonated tautomer, while methoxy groups favor N2 protonation.
- ¹H-¹⁵N HMBC NMR : Correlates nitrogen chemical shifts to tautomeric states.
- X-ray crystallography : Resolves tautomer dominance; e.g., 5-methoxy derivatives predominantly adopt the 1H-pyrazole form .
Q. What advanced pharmacological screening approaches are recommended for evaluating structure-activity relationships in this compound class?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
